3-Formyl-1h-indazole-4-carboxylic acid
Description
Significance of the Indazole Core in Advanced Synthetic Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry. nih.govnih.gov This core is a key component in a variety of pharmacologically active compounds, demonstrating a broad range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. nih.gov
Notably, the indazole nucleus is a recognized pharmacophore in the development of kinase inhibitors, a class of drugs that block the action of protein kinases and are crucial in cancer therapy. nih.govrsc.org Several commercially available anticancer drugs, such as axitinib, linifanib, and pazopanib, feature the indazole core, highlighting its importance in the design of targeted therapies. nih.gov The ability of the indazole structure to interact with the hinge region of kinases makes it a valuable fragment in the design of new inhibitors. nih.gov
Strategic Positioning of Formyl and Carboxylic Acid Functionalities
The synthetic utility of 3-Formyl-1H-indazole-4-carboxylic acid is significantly enhanced by the presence of the formyl (-CHO) and carboxylic acid (-COOH) groups at the 3 and 4 positions, respectively. These functional groups are versatile handles for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
The carboxylic acid group is a common precursor for the formation of amides, esters, and other derivatives. google.com In the context of drug discovery, the conversion of a carboxylic acid to an amide is a frequent strategy to improve the pharmacokinetic properties of a molecule. The formyl group, an aldehyde, is reactive towards nucleophiles and can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions. It can also be readily oxidized to a carboxylic acid or reduced to an alcohol, further expanding its synthetic potential. The strategic placement of these two groups on the indazole scaffold allows for sequential or orthogonal chemical modifications, providing a pathway to a diverse range of derivatives.
Overview of Research Trajectories for this compound
While specific research focused solely on this compound is not yet abundant in publicly available literature, its potential research trajectories can be inferred from studies on related indazole derivatives. The primary application of this compound is likely as a key intermediate in the synthesis of more complex molecules, particularly for medicinal chemistry applications.
The presence of the carboxylic acid at the 3-position suggests its use in the synthesis of indazole-3-carboxamides. Research on N-substituted indazole-3-carboxamides has shown their potential as inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which is a target in cancer therapy. nih.gov Furthermore, the indazole-3-carboxylic acid moiety is a known starting material for the synthesis of synthetic cannabinoids. diva-portal.org
The formyl group at the 4-position opens up possibilities for creating fused ring systems or for introducing further diversity into the molecule. The combination of the formyl and carboxylic acid groups could be utilized to synthesize indazole-based compounds with unique substitution patterns, potentially leading to the discovery of novel kinase inhibitors or other biologically active molecules. nih.govresearchgate.net Future research will likely focus on exploring the reactivity of this bifunctional indazole and its application in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPWQPGPGVUFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Formyl 1h Indazole 4 Carboxylic Acid
Transformations of the Formyl Group (–CHO)
The formyl group at the C3 position of the indazole ring is a key site for a variety of chemical transformations, including oxidation, reduction, nucleophilic additions, and condensation reactions.
Oxidation Reactions to Carboxylic Acid Derivatives
The oxidation of the aldehyde function in 3-Formyl-1H-indazole-4-carboxylic acid would yield the corresponding 1H-indazole-3,4-dicarboxylic acid. Standard oxidizing agents used for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺), could be employed for this transformation. The reaction proceeds via the formation of a hydrate (B1144303) intermediate, which is then oxidized to the carboxylic acid. Given the presence of another carboxylic acid and the heterocyclic ring, mild conditions would be preferable to avoid over-oxidation or degradation of the starting material.
Reduction Reactions to Alcohol Derivatives
The formyl group can be selectively reduced to a primary alcohol, yielding 3-(hydroxymethyl)-1H-indazole-4-carboxylic acid. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com NaBH₄ is a chemoselective reagent that readily reduces aldehydes and ketones but does not typically reduce less reactive functional groups like carboxylic acids or esters under standard conditions. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com
Conversely, using a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) would likely result in the reduction of both the formyl and the carboxylic acid groups, yielding 3,4-bis(hydroxymethyl)-1H-indazole. chemistrysteps.comlibretexts.org
Nucleophilic Addition Reactions (e.g., Hydrazone, Oxime, Imine Formation)
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.
Hydrazone Formation: The reaction of the formyl group with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. Such hydrazone derivatives of pyrazole (B372694) and indazole aldehydes have been synthesized and studied for their potential biological activities.
Oxime Formation: Treatment of this compound with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding oxime. wikipedia.orgchemtube3d.com This reaction proceeds via condensation, where the nitrogen of hydroxylamine attacks the carbonyl carbon, followed by dehydration. wikipedia.orgnih.gov Oximes are valuable synthetic intermediates and can exist as E/Z isomers. wikipedia.org
Imine Formation (Schiff Bases): Primary amines react with the formyl group to form imines, also known as Schiff bases. youtube.comoperachem.commasterorganicchemistry.com The reaction is reversible and often requires acid catalysis and the removal of water to drive the equilibrium toward the product. operachem.comresearchgate.net The mechanism involves nucleophilic attack by the amine, followed by a series of proton transfers and the elimination of water to form the characteristic C=N double bond. youtube.commasterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions on Formyl-Substituted Heterocycles
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Aldehyde/Ketone | Primary Amine | Imine | masterorganicchemistry.com |
| Aldehyde/Ketone | Hydroxylamine | Oxime | wikipedia.orgchemtube3d.com |
| Aldehyde/Ketone | Hydrazine Derivative | Hydrazone | masterorganicchemistry.com |
Condensation Reactions (e.g., Knoevenagel, Wittig)
The formyl group serves as an excellent electrophile for carbon-carbon bond-forming condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate, or barbituric acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. researchgate.netthermofisher.comajrconline.org The reaction proceeds through a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. ajrconline.org This method is highly valuable for synthesizing substituted alkenes. For instance, the condensation of 3-formylchromone, a related heterocyclic aldehyde, with various active methylene compounds has been extensively studied. nih.gov
Wittig Reaction: The Wittig reaction provides a pathway to convert the formyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.comopenstax.org The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. masterorganicchemistry.com This ring subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. pressbooks.pub The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. wikipedia.org
Cyclocondensation Reactions for Fused Heterocycles
The formyl group, in conjunction with the adjacent endocyclic nitrogen atom or the nearby carboxylic acid, can participate in cyclocondensation reactions to form fused heterocyclic systems. wisdomlib.org These reactions typically involve bifunctional nucleophiles that react with two electrophilic centers in the indazole derivative. For example, reaction with a 1,2-diamino compound could lead to the formation of a new fused pyrimidine (B1678525) or diazepine (B8756704) ring. The synthesis of pyrimido[1,2-b]indazoles through the condensation of 3-aminoindazoles with various carbonyl compounds, including 1,3-dicarbonyls, highlights the utility of such cyclization strategies in building complex polycyclic frameworks. nih.govmdpi.comrsc.org
Reactivity of the Carboxylic Acid Group (–COOH)
The carboxylic acid group at the C4 position offers another site for chemical modification, primarily through reactions such as esterification, amide bond formation, and reduction.
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. A common method involves reacting the carboxylic acid with an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The synthesis of various indazole ester derivatives has been reported, often as precursors to other functional molecules. nih.govjocpr.comchemicalbook.com
Amide Bond Formation: One of the most important transformations of the carboxylic acid group is its conversion to an amide. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. fishersci.co.ukhighfine.com Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), or HATU with a base like diisopropylethylamine (DIPEA). nih.gov This reaction is fundamental in medicinal chemistry, and numerous indazole-3-carboxamide derivatives have been synthesized and evaluated for their biological activities. nih.gov
Reduction: While sodium borohydride is generally not strong enough to reduce carboxylic acids, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid group to a primary alcohol. chemistrysteps.comlibretexts.org As mentioned earlier, the use of LiAlH₄ on this compound would likely lead to the reduction of both functional groups.
Table 2: Examples of Amide Coupling Reactions on Indazole Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |
|---|---|---|---|---|
| 1H-Indazole-3-carboxylic acid | Substituted Aryl Acids | HATU, DIPEA | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives | jocpr.com |
| 1H-Indazole-3-carboxylic acid | Various Amines | Not specified | Indazole-3-carboxamide derivatives | nih.gov |
| Carboxylic Acid | Electron Deficient Amines | EDC, DMAP, HOBt | Amide Derivatives | nih.gov |
Esterification and Amidation Pathways
The carboxylic acid moiety at the C4 position is readily converted into esters and amides through standard organic transformations. These reactions are fundamental for modifying the compound's solubility, polarity, and for introducing further points of diversification.
Esterification: The synthesis of esters from the parent carboxylic acid typically proceeds via acid-catalyzed esterification. For the related 1H-indazole-3-carboxylic acid, refluxing in an alcohol like methanol (B129727) with a catalytic amount of a strong acid such as sulfuric acid or thionyl chloride yields the corresponding methyl ester in high yield. biosynth.comacs.org This method is directly applicable to the 4-carboxylic acid isomer.
Amidation: Amide bond formation is most efficiently achieved using peptide coupling agents to activate the carboxylic acid. This approach avoids the harsh conditions of forming an acid chloride and allows for a broad range of amines to be coupled. The reaction involves activating the carboxylic acid in situ followed by the addition of the desired amine. This strategy has been successfully employed for the synthesis of a wide array of 1H-indazole-3-carboxamides and is a standard pathway for the 4-carboxylic acid isomer as well. biosynth.comnih.gov
Below is a table summarizing common coupling agents used for the amidation of indazole carboxylic acids.
| Coupling Agent System | Base | Solvent | Typical Reaction Time | Reference |
| EDC·HCl / HOBt | Triethylamine (TEA) | DMF | 4-6 hours | nih.gov |
| HATU | N/A (often used with a base like DIPEA) | DMF | Not Specified | biosynth.com |
| CDI | N/A | Ethyl Acetate (B1210297) | Not Specified |
Table 1: Common coupling systems for the synthesis of indazole-carboxamides. Data derived from studies on related indazole carboxylic acids.
Decarboxylation Studies
Direct decarboxylation of this compound is not a widely reported transformation. The thermal removal of the C4-carboxyl group would require high temperatures, which could lead to decomposition or unwanted side reactions involving the formyl and N-H groups.
However, modern synthetic methods have explored decarboxylation as a means of generating radical species for subsequent coupling reactions. Visible-light-mediated photoredox catalysis can use a carboxylic acid as a "traceless activation group." In this process, the carboxylate is oxidized to a carboxyl radical, which rapidly extrudes CO2 to form an alkyl or aryl radical. This radical can then participate in reactions like conjugate additions. nih.gov While not demonstrated on this compound specifically, related visible-light-driven decarboxylative couplings of α-keto acids with 2H-indazoles have been achieved to form 3-acyl-2H-indazoles, showcasing the potential for radical generation via decarboxylation within the indazole family. nih.gov
Activation Strategies for Carboxylic Acid Transformations
To overcome the moderate reactivity of the carboxylic acid, particularly for amide bond formation or more complex transformations, several activation strategies are employed.
Acid Halide Formation: The most traditional activation method involves converting the carboxylic acid to a highly reactive acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then react readily with a wide range of nucleophiles.
In Situ Coupling Reagents: As detailed in the amidation section (3.2.1), the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) is a cornerstone of modern amide synthesis. nih.gov These reagents form a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by an amine. Other advanced coupling agents include HATU and HCTU, which generate activated esters that provide high yields and minimize side reactions. biosynth.com
Photoredox Catalysis: As mentioned in the decarboxylation section (3.2.2), visible-light photoredox catalysis represents a modern strategy where the carboxylic acid is activated through a single-electron transfer (SET) process, leading to a radical intermediate after decarboxylation. nih.gov
Functionalization of the Indazole Nucleus
Beyond the reactivity of its substituents, the indazole ring itself can be functionalized at its nitrogen and carbon atoms, offering pathways to profoundly alter the molecule's core structure.
N-Functionalization (e.g., N-Alkylation, N-Arylation)
The indazole ring contains two nitrogen atoms, N-1 and N-2, and the N-H proton can be substituted via alkylation or arylation. This reaction's primary challenge and opportunity lie in controlling the regioselectivity of the substitution.
N-Alkylation: The alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 isomers, with the N-1 product often predominating under thermodynamic control. chim.itdiva-portal.org The ratio of these isomers is highly sensitive to the reaction conditions and the nature of the substituents on the indazole ring. For instance, studies on various substituted indazoles have shown that the choice of base and solvent can significantly influence the N-1:N-2 ratio. Using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity. researchgate.net Conversely, substituents at the C7 position can sterically hinder the N-1 position and lead to excellent N-2 regioselectivity. researchgate.net A method using indazole-3-carboxylic acid as the starting material was shown to provide selective N-1 alkylation, resulting in high yields. nih.gov
N-Arylation: The introduction of aryl groups at the nitrogen atoms is typically accomplished through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann condensation, using a copper(I) source, a ligand, and a base, can effectively promote N-arylation.
The table below illustrates the influence of reaction conditions on the regioselectivity of N-alkylation for the general indazole scaffold.
| Indazole Substituent | Alkylating Agent | Base / Solvent | N-1 : N-2 Ratio | Reference |
| Unsubstituted | Halo-esters | K₂CO₃ / DMF | N-1 Predominates | chim.itdiva-portal.org |
| 3-COMe | Alkyl Bromide | NaH / THF | >99 : 1 | researchgate.net |
| 3-Carboxamide | Alkyl Bromide | NaH / THF | >99 : 1 | researchgate.net |
| 7-NO₂ | Alkyl Bromide | NaH / THF | 4 : 96 | researchgate.net |
Table 2: Regiocontrol in the N-Alkylation of Substituted Indazoles.
C-H Functionalization (e.g., Arylation, Alkylation, Acylation, Halogenation)
Direct functionalization of the C-H bonds on the indazole's carbocyclic ring is a powerful strategy for late-stage modification. The positions C5, C6, and C7 are potential sites for such reactions. The electronic properties of the existing formyl and carboxylic acid groups are expected to direct incoming electrophiles. Both groups are deactivating and meta-directing in classical electrophilic aromatic substitution.
Halogenation: Halogenation reactions, particularly iodination and bromination, introduce a synthetically versatile handle for subsequent cross-coupling reactions. These are often performed using the halogen (e.g., I₂) under basic conditions. researchgate.net
Arylation/Alkylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for introducing aryl groups. For example, C-4 aryl-substituted indazoles have been synthesized via Suzuki coupling of a C-4 halogenated indazole with an aryl boronic acid. Direct C-H arylation, guided by a directing group, is also a prominent strategy in modern synthetic chemistry.
Acylation: While the subject molecule already possesses a formyl group at C3, further acylation of the benzene (B151609) ring could be envisioned. Friedel-Crafts acylation is a possibility, though the deactivating nature of the existing substituents would likely require harsh conditions.
Chemodivergent Reactions and Regiocontrol
The presence of multiple reactive sites on this compound allows for chemodivergent synthesis, where reaction conditions are tuned to selectively target one functional group or position over others.
Regiocontrol in functionalization is a key theme, most notably in N-alkylation, where the N-1 versus N-2 position can be selectively targeted based on the choice of base, solvent, and the steric and electronic nature of existing substituents (see Table 2). chim.itdiva-portal.orgresearchgate.net For C-H functionalization, regioselectivity is dictated by the directing effects of the substituents. For example, in rhodium-catalyzed oxidative coupling, functionalization often occurs at the least sterically hindered C-H bond.
Chemoselectivity involves differentiating between the reactive functional groups.
Carboxylic Acid vs. Aldehyde: The carboxylic acid can be selectively converted to an amide using peptide coupling reagents (e.g., EDC, HATU) at room temperature, conditions under which the aldehyde is typically unreactive.
Carboxylic Acid vs. N-H: Esterification is performed under acidic conditions, which protonates the indazole nitrogens and deactivates them towards electrophiles. Conversely, N-alkylation is performed under basic conditions, which deprotonates the N-H proton to form a potent nucleophile while the carboxylic acid exists as a less reactive carboxylate anion.
Aldehyde vs. N-H: The aldehyde can undergo reactions like reductive amination or Wittig reactions under conditions that may leave the N-H bond untouched, particularly if the reaction is performed under neutral or slightly acidic conditions.
By carefully selecting the reaction type and conditions, chemists can achieve a high degree of control over the functionalization of the this compound scaffold.
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms for the formation and transformation of this compound is crucial for optimizing synthetic routes and developing novel derivatives. The interplay of the formyl and carboxylic acid groups at positions 3 and 4, respectively, dictates the regioselectivity and reactivity of the indazole core.
While many syntheses of indazoles proceed through ionic or pericyclic reactions, radical pathways have also been explored, particularly for the formation of the indazole ring system. In the context of substituted indazoles, iodine-mediated synthesis from ortho-alkylazobenzenes has been shown to proceed via a radical chain mechanism, as supported by DFT calculations. nih.gov This suggests that radical intermediates could play a role in the cyclization steps leading to the indazole core.
For this compound, direct evidence for a radical-mediated synthesis is not extensively documented in the literature. However, analogous reactions involving the formation of other heterocyclic systems provide a basis for postulating potential radical pathways. For instance, the generation of iminyl radicals from α-imino-oxy acids via electrochemical decarboxylation has been utilized for the construction of various nitrogen-containing heterocycles. rsc.org
To investigate the potential involvement of radical species in the synthesis of this compound, experiments employing radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) could be conducted. A significant decrease in reaction yield in the presence of such scavengers would provide strong evidence for a radical mechanism.
Table 1: Hypothetical Radical Scavenging Experiment
| Reaction Conditions | Yield of this compound (%) | Inference |
| Standard Synthesis Conditions | 85 | Baseline yield |
| Standard Conditions + TEMPO (1.2 equiv.) | 15 | Radical pathway likely involved |
| Standard Conditions + BHT (1.2 equiv.) | 20 | Radical pathway likely involved |
This table presents hypothetical data to illustrate the expected outcome of a radical scavenging experiment.
Diazonium Salts:
Aryl diazonium salts are versatile intermediates in organic synthesis and have been implicated in the formation of indazoles. A notable strategy involves a donor/acceptor diazo activation using diazonium salts, which proceeds through a diazenium (B1233697) intermediate to yield indazoles in excellent yields under mild, metal-free conditions. nih.govnih.govacs.orgresearchgate.net In this pathway, the diazonium salt acts as an activator for a diazo compound, leading to a cyclization event.
In the synthesis of this compound, a plausible route could involve the diazotization of a suitably substituted anthranilic acid derivative, followed by an intramolecular cyclization. The stability and reactivity of the resulting diazonium salt would be influenced by the electron-withdrawing nature of the adjacent formyl and carboxylic acid groups.
Iminoxyl Radicals:
Iminoxyl radicals (R₂C=NO•) are another class of reactive intermediates that have been increasingly utilized in the synthesis of heterocyclic compounds. beilstein-journals.orgnih.govresearchgate.net These radicals can be generated from oximes through oxidation and can undergo intramolecular cyclization. beilstein-journals.org While direct application to this compound synthesis is not explicitly reported, a hypothetical pathway could involve the formation of an oxime from the formyl group, followed by oxidation to generate an iminoxyl radical. This radical could then participate in a cyclization reaction to form the indazole ring.
The generation and subsequent reactions of iminoxyl radicals are often studied using electron paramagnetic resonance (EPR) spectroscopy to detect these transient species. nih.govresearchgate.net
Table 2: Plausible Intermediates in the Synthesis of this compound
| Intermediate | Proposed Role | Supporting Evidence/Analogy |
| Aryl Diazonium Salt | Electrophilic species undergoing intramolecular cyclization. | Documented role in general indazole synthesis via diazenium intermediates. nih.govnih.govacs.orgresearchgate.net |
| Iminoxyl Radical | Radical species initiating intramolecular cyclization. | Established reactivity in the synthesis of other nitrogen heterocycles. beilstein-journals.orgnih.gov |
The regioselectivity and efficiency of reactions involving this compound are governed by both kinetic and thermodynamic factors. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for understanding these aspects.
For instance, in the alkylation of substituted indazoles, the formation of N1- or N2-alkylated products can be controlled by the reaction conditions, reflecting a shift between kinetic and thermodynamic control. rsc.org DFT calculations have been employed to elucidate the mechanisms and predict the regioisomeric ratios with high accuracy. nih.gov
A study on the addition of formaldehyde (B43269) to various nitro-substituted indazoles revealed that both thermodynamic and kinetic factors influence the product distribution. nih.gov Theoretical calculations of the relative energies of tautomers and isomers provided a sound basis for the experimental observations. nih.gov Similar computational analyses for this compound would provide valuable insights into its reactivity.
Derivatization and Advanced Synthetic Applications of 3 Formyl 1h Indazole 4 Carboxylic Acid
Design and Synthesis of Functionalized Indazole Analogues
The reactivity of the formyl and carboxylic acid moieties facilitates the straightforward synthesis of numerous functionalized indazole derivatives. These reactions allow for the systematic modification of the molecule's properties, making it a valuable scaffold in medicinal chemistry and materials science. researchgate.netnih.gov
Ester and Amide Derivatives for Diverse Chemical Libraries
The carboxylic acid group of 3-formyl-1H-indazole-4-carboxylic acid is readily converted into a wide array of ester and amide derivatives, which are fundamental transformations for building diverse chemical libraries.
Esterification: Esters are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This method is efficient for producing simple alkyl esters. For more complex or sensitive alcohols, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to facilitate the reaction under milder conditions. organic-chemistry.org The formyl group can be protected if necessary, but its moderate reactivity often allows for selective esterification.
Amidation: The synthesis of amides from the carboxylic acid group introduces a key functional group prevalent in biologically active molecules. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents like HOBT (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with a primary or secondary amine. libretexts.org This approach allows for the incorporation of a vast range of amine-containing fragments, leading to the generation of large and diverse amide libraries.
Below is a table of representative ester and amide derivatives synthesized from this compound.
| Derivative Type | Reagents | Resulting Functional Group | Example Compound Name |
| Ester | Methanol (B129727), H₂SO₄ | Methyl Ester | Methyl 3-formyl-1H-indazole-4-carboxylate |
| Ester | Ethanol, DCC | Ethyl Ester | Ethyl 3-formyl-1H-indazole-4-carboxylate |
| Amide | Benzylamine, EDC, HOBT | Benzylamide | N-benzyl-3-formyl-1H-indazole-4-carboxamide |
| Amide | Piperidine (B6355638), HATU | Piperidinyl-amide | (3-formyl-1H-indazol-4-yl)(piperidin-1-yl)methanone |
| Amide | Aniline (B41778), SOCl₂ | Phenylamide | 3-formyl-N-phenyl-1H-indazole-4-carboxamide |
Heterocyclic Ring Incorporations via Formyl and Carboxylic Acid Reactivity
The ortho-positioning of the formyl and carboxylic acid groups is ideal for constructing new heterocyclic rings fused to the indazole core. These reactions typically involve condensation with bifunctional nucleophiles, where each nucleophilic site reacts with one of the functional groups on the indazole.
For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of a fused pyridazinone ring system. Similarly, condensation with hydroxylamine (B1172632) can yield a fused oxazinone ring. The use of various diamines can also be explored to synthesize novel fused seven-membered heterocyclic rings. These reactions significantly expand the structural diversity of the indazole scaffold. nih.govmdpi.com
Polyfunctionalized Indazole Scaffolds
By combining the derivatization strategies mentioned above, it is possible to create highly functionalized indazole scaffolds. For example, the carboxylic acid can be converted to an amide, while the formyl group can be simultaneously or subsequently reacted to introduce another point of diversity. The formyl group can undergo reactions such as oxidation to a second carboxylic acid, reduction to a hydroxymethyl group, or conversion into an oxime or hydrazone. Each of these transformations adds another layer of chemical functionality, creating a polyfunctionalized molecule with multiple handles for further synthetic elaboration or for tuning the molecule's biological and physical properties. nih.govmdpi.com
This compound as a Precursor for Complex Molecular Architectures
The utility of this compound extends beyond simple derivatization to its use as a foundational element in the synthesis of more complex and novel molecular structures.
Synthesis of Fused Polycyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused polycyclic systems. nih.gov Intramolecular cyclization strategies or multi-step reaction sequences that utilize both the formyl and carboxyl groups can lead to the formation of rigid, tricyclic, or even more complex heterocyclic frameworks. For example, a sequence involving the conversion of the carboxylic acid to an ester followed by a condensation reaction involving the formyl group and an activated methylene (B1212753) group introduced via the ester can lead to the formation of a fused pyridinone ring. Such fused systems are of significant interest in medicinal chemistry as they can present unique three-dimensional pharmacophores. researchgate.net
Contribution to Novel Heterocyclic Scaffold Development
The development of new synthetic methods to create diverse heterocyclic compounds is crucial for advancing drug discovery. jmchemsci.com this compound is a valuable starting material in this context, providing access to novel heterocyclic scaffolds that may be difficult to synthesize through other routes. Its inherent functionality allows for its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach enables the rapid generation of libraries of unique heterocyclic compounds. The indazole core itself is a "privileged structure" in medicinal chemistry, and by using this particular derivative, chemists can build upon this core to develop entirely new classes of biologically active agents. mdpi.comjmchemsci.com
Building Block in the Synthesis of Scaffolds for Pharmaceutical Research
This compound is a highly functionalized heterocyclic compound that serves as a critical starting material in medicinal chemistry for the construction of complex molecular scaffolds. nih.govresearchgate.net The indazole core is recognized as a "privileged scaffold" because it is a recurring motif in numerous biologically active compounds and approved drugs, particularly in oncology. nih.govrsc.orgmdpi.com The strategic placement of the aldehyde (formyl) and carboxylic acid groups on the indazole ring at positions 3 and 4, respectively, provides two distinct and reactive handles for synthetic elaboration.
The primary utility of this building block lies in its application for synthesizing potent enzyme inhibitors. A notable example is its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects, such as those with BRCA mutations. nih.govnih.gov The synthesis of complex indazole-3-carboxamide scaffolds, which are central to many PARP inhibitors, often utilizes precursors like this compound. nih.govderpharmachemica.com
The synthetic sequence typically involves:
Amidation: The carboxylic acid group is converted into a primary amide. This carboxamide moiety is crucial as it mimics the nicotinamide portion of the natural PARP substrate, NAD+, allowing it to bind effectively within the enzyme's active site. nih.gov
Reductive Amination or Condensation: The formyl group serves as an electrophilic site for introducing further complexity. It can undergo reactions like reductive amination with various amines or condensation reactions to build larger, more diverse structures appended to the core scaffold.
This dual functionality allows chemists to systematically modify different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The indazole ring itself anchors the molecule in the target protein, while the side chains, built out from the formyl and carboxylic acid positions, establish further interactions to enhance binding affinity. nih.gov
Table 1: Pharmaceutical Scaffolds Derived from this compound This table is interactive and can be sorted by clicking on the column headers.
| Target Scaffold | Key Synthetic Transformation | Therapeutic Target/Application |
|---|---|---|
| Indazole-3-carboxamides | Amidation of the carboxylic acid group | PARP-1 Inhibition (Anticancer) nih.govderpharmachemica.com |
| N-substituted Indazoles | Reductive amination of the formyl group | Kinase Inhibition (Anticancer) nih.govnih.gov |
Catalyst and Ligand Design from Indazole Carboxylic Acids
The structural features of indazole carboxylic acids make them versatile platforms for the design of ligands used in coordination chemistry and catalysis. The combination of a nitrogen-rich heterocyclic ring system and a carboxylate group provides multiple potential coordination sites for metal ions. rsc.org
Indazole Carboxylic Acids as Ligand Precursors in Catalysis
Indazole carboxylic acids are excellent precursors for ligands due to their ability to act as multidentate donors. The indazole ring contains two nitrogen atoms, with the lone pair on the N2 atom being a primary site for metal coordination. nih.govacs.org The adjacent carboxylic acid group provides two oxygen donors. This arrangement allows the molecule to bind to a metal center in various modes:
Monodentate: Coordination through a single nitrogen or oxygen atom.
Bidentate Chelating: Coordination of a single metal ion by both a nitrogen atom of the pyrazole (B372694) ring and an oxygen atom of the carboxylate group, forming a stable chelate ring.
Bridging: The ligand can bridge two or more metal centers, using the nitrogen and/or the carboxylate group, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). rsc.org
Research has demonstrated the synthesis of coordination polymers using 1H-indazole-4-carboxylic acid with transition metals such as Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Cadmium(II). rsc.org These studies confirm the versatile coordination behavior of this ligand class. Furthermore, the indazole scaffold can be modified, for instance, by introducing phosphine groups, to create specialized ligands for specific catalytic applications, such as in gold-catalyzed reactions. nih.govacs.org The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by making substitutions on the indazole ring.
Role in Metal Complex Catalysis for Organic Transformations
Once coordinated to a metal center, ligands derived from indazole carboxylic acids can facilitate a range of organic transformations. The ligand influences the steric and electronic environment of the metal catalyst, thereby controlling its activity, selectivity, and stability. nih.govresearchgate.net
A specific example is the development of an indazole-phosphine ligand scaffold for gold(I) catalysis. nih.govacs.org Gold complexes bearing this type of ligand have shown high efficiency in benchmark reactions such as:
Enyne Cyclization: An intramolecular reaction that forms new cyclic structures, which is a powerful tool in complex molecule synthesis.
Propargyl Amide Cyclization: A reaction used to synthesize substituted oxazolines.
In these gold-catalyzed reactions, the indazole-based ligand modulates the electrophilicity of the gold center, which is crucial for activating the alkyne substrate and promoting the desired cyclization. acs.org The nitrogen atom on the indazole backbone not involved in metal coordination can also act as a Brønsted base, potentially participating in the reaction mechanism by assisting in deprotonation steps. acs.org Beyond discrete molecular complexes, the coordination polymers formed from indazole carboxylic acids have shown interesting magnetic and luminescence properties, opening avenues for their use in materials science and sensing applications. rsc.orgmdpi.com
Table 2: Catalytic Applications of Metal Complexes with Indazole-Based Ligands This table is interactive and can be sorted by clicking on the column headers.
| Metal-Ligand System | Organic Transformation | Field of Application |
|---|---|---|
| Gold(I)-Indazole Phosphine | Enyne Cyclization | Complex Molecule Synthesis nih.govacs.org |
| Gold(I)-Indazole Phosphine | Propargyl Amide Cyclization | Heterocycle Synthesis nih.govacs.org |
| Palladium-Indazole | Cross-Coupling Reactions | Synthesis of Arylated Indazoles researchgate.net |
| Copper-Indazole | C-N and N-N Bond Formation | Heterocycle Synthesis nih.gov |
| Cobalt/Nickel/Copper-Indazole Carboxylate | N/A (Material Property) | Magnetic Materials rsc.org |
Structural Characterization and Computational Studies of 3 Formyl 1h Indazole 4 Carboxylic Acid
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental tools for elucidating the precise structure of chemical compounds. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal distinct features of the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Analysis: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Formyl-1H-indazole-4-carboxylic acid, the spectrum shows distinct signals corresponding to the different protons. A reported ¹H NMR spectrum in DMSO-d₆ displayed signals at δ 14.46 (1H, s), 10.21 (1H, s), 8.26 (1H, s), 8.20 (1H, d, J=8.5 Hz), and 7.90 (1H, d, J=8.3 Hz) google.com. These shifts are assigned to the carboxylic acid, aldehyde, and aromatic protons, with their multiplicities and coupling constants revealing their spatial relationships.
¹³C NMR Analysis: Carbon NMR spectroscopy provides information about the different carbon environments within the molecule. While specific experimental data for this compound is not detailed in the available literature, the expected spectrum would show distinct resonances for the carbonyl carbons of the carboxylic acid and aldehyde groups, typically in the 160-200 ppm range. The aromatic and indazole ring carbons would appear in the 110-150 ppm region. The precise chemical shifts are sensitive to the electronic environment of each carbon atom.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 14.46 | Singlet (s) | 1H | - | Carboxylic Acid (-COOH) |
| 10.21 | Singlet (s) | 1H | - | Aldehyde (-CHO) |
| 8.26 | Singlet (s) | 1H | - | Indazole Ring Proton |
| 8.20 | Doublet (d) | 1H | 8.5 | Aromatic Ring Proton |
| 7.90 | Doublet (d) | 1H | 8.3 | Aromatic Ring Proton |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This precision allows for the calculation of a unique molecular formula.
For this compound, with the molecular formula C₉H₆N₂O₃, the theoretical exact mass can be calculated. HRMS analysis would involve ionizing the molecule and measuring its mass with high precision. The experimentally determined mass is then compared to the theoretical mass, and a small mass error (typically in parts per million, ppm) confirms the elemental formula. While a specific experimental HRMS value for this compound is not available in the cited literature, a reported mass spectrometry analysis of its methyl ester derivative showed a peak at m/z 205, consistent with the expected mass of that derivative google.com.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₃ |
| Theoretical Exact Mass (Monoisotopic) | 190.0378 u |
| Experimental m/z | Data not available in cited sources |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The structure of this compound contains several characteristic functional groups that would produce distinct absorption bands in an IR spectrum. The carboxylic acid O-H bond typically appears as a very broad band in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibrations of the carboxylic acid and aldehyde groups would result in strong absorption bands, generally in the range of 1680-1760 cm⁻¹. The aromatic C=C bonds and the N-H bond of the indazole ring also have characteristic absorption frequencies.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |
| Indazole (N-H) | Stretching | 3400 - 3200 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 |
| Aldehyde (C=O) | Stretching | 1740 - 1720 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
To date, a published single-crystal X-ray diffraction study for this compound has not been identified in the surveyed literature. However, XRD studies on related indazole derivatives have confirmed their molecular structures and revealed details about their crystal packing. Such an analysis for this compound would be expected to show a planar indazole ring system and provide insight into the hydrogen bonding network formed by the carboxylic acid and N-H groups, which would significantly influence the supramolecular architecture.
| Parameter | Value |
|---|---|
| Crystal System | Data not available in cited sources |
| Space Group | Data not available in cited sources |
| Unit Cell Dimensions | Data not available in cited sources |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides theoretical insight into molecular structure, stability, and properties, complementing experimental data. Quantum chemical calculations can predict spectroscopic properties, reaction mechanisms, and electronic characteristics.
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR spectra), and calculate electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific DFT studies focused solely on this compound are not prominent in the reviewed literature, research on related indazole-3-carboxylic acid derivatives has utilized DFT methods. These studies have successfully predicted molecular structures and investigated phototransformations. For this compound, DFT calculations would be valuable for correlating theoretical vibrational frequencies with experimental IR data, predicting NMR chemical shifts, and understanding the molecule's electronic distribution and reactivity.
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides theoretical bond lengths and angles. |
| Vibrational Frequencies | Aids in the assignment of experimental IR bands. |
| HOMO-LUMO Energies | Indicates electronic transition properties and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |
Conformation Analysis
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these conformational possibilities. By calculating the potential energy surface as a function of the dihedral angles between the substituents and the indazole ring, the most stable, low-energy conformations can be identified.
For this compound, key considerations for conformational analysis include:
Intramolecular Hydrogen Bonding: A primary factor in determining the preferred conformation is the potential for intramolecular hydrogen bonding between the hydrogen of the carboxylic acid's hydroxyl group and the oxygen of the formyl group, or a nitrogen atom of the indazole ring. The formation of a stable six or seven-membered ring through hydrogen bonding would significantly lower the energy of that particular conformer.
Steric Hindrance: The spatial arrangement of the formyl and carboxylic acid groups relative to each other and to the indazole ring will be influenced by steric repulsion. Conformations that minimize steric clash between these bulky groups will be energetically favored.
Planarity: The extent to which the formyl and carboxylic acid groups are coplanar with the indazole ring will affect the molecule's electronic properties. A more planar conformation would allow for greater π-electron delocalization across the system, potentially increasing its stability.
Table 1: Hypothetical Low-Energy Conformers of this compound and Key Dihedral Angles
| Conformer | Dihedral Angle (N2-C3-C(formyl)-O) | Dihedral Angle (C5-C4-C(carboxyl)-O) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
| A | ~0° | ~0° | 0.00 | Possible (COOH to N2) |
| B | ~180° | ~0° | Value | Unlikely |
| C | ~0° | ~180° | Value | Possible (CHO to COOH) |
| D | ~180° | ~180° | Value | Unlikely |
Note: The values in this table are hypothetical and would require specific DFT calculations to be determined accurately.
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides a powerful lens through which to predict the reactivity of a molecule and to explore potential reaction pathways. For this compound, several computational approaches can be employed to understand its chemical behavior.
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity.
HOMO: The HOMO indicates the regions of the molecule that are most likely to act as an electron donor (nucleophilic sites). In this compound, the HOMO is likely to be distributed over the electron-rich indazole ring system.
LUMO: The LUMO indicates the regions of the molecule that are most likely to act as an electron acceptor (electrophilic sites). The LUMO is expected to be localized on the electron-withdrawing formyl and carboxylic acid groups.
The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution within a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the formyl and carboxylic acid groups and the nitrogen atoms of the indazole ring, and positive potential around the acidic proton of the carboxylic acid and the formyl proton.
Prediction of Reaction Pathways: Computational methods can be used to model the transition states of potential reactions, allowing for the determination of activation energies and the prediction of the most favorable reaction pathways. For this compound, potential reactions that could be investigated computationally include:
Nucleophilic addition to the formyl group: The formyl group is a prime target for nucleophilic attack.
Esterification of the carboxylic acid group: The carboxylic acid can undergo esterification with an alcohol under acidic conditions.
Substitution reactions on the indazole ring: The electron density of the indazole ring can be modulated by the substituents, influencing its susceptibility to electrophilic or nucleophilic aromatic substitution.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvent molecules, and potential binding to biological targets.
An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for all the atoms in the system. This would generate a trajectory of the molecule's movement over time, from which various properties can be analyzed.
Key insights that could be gained from MD simulations include:
Solvent Effects: MD simulations can reveal how the surrounding solvent molecules influence the conformation and reactivity of this compound. The formation and breaking of hydrogen bonds with water molecules would be of particular interest.
Conformational Dynamics: While DFT calculations can identify stable conformers, MD simulations can show the transitions between these conformers and the timescale on which these transitions occur. This provides a more complete picture of the molecule's flexibility.
Interaction with Biomolecules: If this compound is being investigated as a potential drug candidate, MD simulations can be used to model its interaction with a target protein. This can provide valuable information about the binding mode, binding affinity, and the key residues involved in the interaction.
While specific MD simulation studies on this compound are not currently available, the application of this technique to similar indazole derivatives in drug discovery research highlights its potential for elucidating the dynamic properties of this compound.
Emerging Trends and Future Perspectives in 3 Formyl 1h Indazole 4 Carboxylic Acid Research
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex molecules. For a compound like 3-Formyl-1H-indazole-4-carboxylic acid, this translates into a shift away from stoichiometric reagents and harsh conditions towards more environmentally benign and efficient processes.
Future research is focused on several key areas of sustainable synthesis:
Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a cornerstone of green chemistry. Research into copper oxide nanoparticles supported on activated carbon has demonstrated an efficient, ligand-free, and base-free synthesis of 2H-indazoles in green solvents like PEG-400. nih.gov Similarly, ZnO nanocrystals have been used for sustainable triazole synthesis in water. rsc.org Adapting such recyclable nanocatalyst systems for the synthesis of this compound could significantly reduce waste and simplify product purification.
Bio-based Catalysts and Solvents: The exploration of natural and biodegradable catalysts offers a novel green approach. For instance, lemon peel powder has been successfully used as a natural, efficient catalyst for 1H-indazole synthesis, particularly when combined with ultrasound irradiation. researchgate.net The development of synthetic routes that employ such renewable resources would represent a significant step forward in sustainability.
| Parameter | Conventional Methods | Potential Sustainable Alternatives |
|---|---|---|
| Catalyst | Homogeneous metal salts, strong acids/bases | Reusable heterogeneous nanocatalysts (e.g., CuO@C), bio-based catalysts (e.g., lemon peel powder) nih.govresearchgate.net |
| Solvent | Volatile organic compounds (VOCs) like DMF, Toluene | Green solvents (e.g., Water, PEG-400, Ethanol) nih.gov |
| Energy Input | Prolonged conventional heating (reflux) | Ultrasound or Microwave irradiation researchgate.net |
| Byproducts | Stoichiometric waste from reagents | Minimal waste, catalytic process |
| Efficiency | Often requires multiple steps and purifications | Potential for one-pot reactions, simplified workup nih.gov |
Exploration of Unconventional Reactivity Modes
Moving beyond classical condensation and substitution reactions, researchers are exploring modern synthetic tools to access and functionalize the indazole core under milder and more selective conditions. These unconventional methods could unlock new synthetic pathways to this compound and its derivatives.
Photoredox Catalysis: This rapidly evolving field uses visible light to initiate redox reactions, enabling transformations that are often difficult to achieve with traditional thermal methods. youtube.com Ruthenium or iridium-based photocatalysts can generate highly reactive radical intermediates under exceptionally mild conditions. acs.orgnih.gov This approach could be harnessed for the cyclization step to form the indazole ring or for late-stage functionalization, offering a green alternative that replaces harsh reagents with light. youtube.com
Electrosynthesis: The use of electricity to drive chemical reactions provides a powerful, reagent-free method for oxidation and reduction. doaj.org Electrochemical methods have been developed for the synthesis of 1H-indazoles and their N-oxides, with the reaction outcome tunable by the choice of electrode material. nih.govresearchgate.net This technique offers precise control over reactivity and could be applied to the key bond-forming steps in the synthesis of this compound, minimizing the use of chemical oxidants or reductants. bohrium.comresearchgate.net
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. bits-pilani.ac.in Transition-metal catalysis (e.g., using Rhodium or Palladium) has enabled the direct arylation, alkylation, and amination of the indazole core. nih.govrsc.orgresearchgate.netacs.org Applying C-H activation strategies could allow for the direct introduction of the formyl or carboxylic acid groups onto a pre-formed indazole ring, or vice-versa, providing more convergent and efficient synthetic routes.
| Method | Principle | Potential Application for Target Compound |
|---|---|---|
| Photoredox Catalysis | Visible light and a photocatalyst generate reactive radical intermediates. youtube.com | Mild N-N bond formation for indazole ring synthesis; late-stage functionalization. nih.gov |
| Electrosynthesis | Electric current drives redox reactions, replacing chemical reagents. doaj.org | Selective cyclization to form the indazole core; controlled oxidation/reduction. nih.govresearchgate.net |
| C-H Activation | Transition-metal catalysts enable direct functionalization of C-H bonds. bits-pilani.ac.in | Atom-economical introduction of formyl or carboxyl groups onto the indazole scaffold. nih.gov |
Integration with Flow Chemistry and Automation
Flow chemistry, where reactions are performed in continuous-flowing streams through a reactor, is revolutionizing chemical synthesis from the laboratory to industrial production. This technology offers significant advantages for the synthesis of functionalized heterocycles like this compound.
The key benefits of adopting flow chemistry include:
Enhanced Safety and Reproducibility: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time. acs.orgresearchgate.net The small reactor volume minimizes the risks associated with highly exothermic reactions or the handling of unstable intermediates, while precise control ensures high reproducibility between batches.
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors leads to efficient heat and mass transfer, often resulting in faster reactions and higher yields. acs.org Scaling up production is achieved by simply running the reactor for a longer duration, bypassing the challenges of scaling up traditional batch reactors. researchgate.net
Automation and Multi-step Synthesis: Flow systems can be readily automated and integrated, allowing for multi-step syntheses to be performed in a single, continuous process without the need to isolate and purify intermediates. nih.govbeilstein-journals.org This approach is ideal for rapidly creating libraries of derivatives from this compound for screening purposes. A fully automated flow method could enable the rapid construction of diverse derivatives in high purity. beilstein-journals.org
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Limited control over temperature/mixing gradients | Precise control over temperature, pressure, and residence time acs.org |
| Safety | Higher risk with exothermic reactions or unstable intermediates | Inherently safer due to small reaction volumes researchgate.net |
| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time ("scaling out") acs.org |
| Automation | Difficult to integrate multiple steps | Easily automated for multi-step synthesis and library generation nih.govbeilstein-journals.org |
Advanced Material Science Applications
The unique electronic properties and bifunctional nature of this compound make it a highly promising candidate for the development of advanced functional materials. While direct applications are still emerging, its structural motifs are present in materials with proven utility.
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The indazole moiety and the carboxylic acid group in the target molecule provide ideal nitrogen and oxygen donor sites for coordination with metal centers. fau.de Indazole-5-carboxylic acid has already been used to create luminescent, interpenetrated MOFs. researchgate.netacs.org By analogy, this compound could be used as a versatile building block to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage (e.g., CO2 capture), separation, and heterogeneous catalysis. nih.gov
Organic Electronics: Indazole derivatives are being investigated for their use in electronically active materials. researchgate.net The extended π-system of the indazole core suggests potential for applications in organic electronics. The synthesis of a precursor for organic light-emitting diodes (OLEDs) from indazole N-oxides highlights this potential. nih.govresearchgate.net The specific electronic properties conferred by the formyl and carboxylic acid groups could be exploited to tune the HOMO/LUMO energy levels, making this compound a candidate for use as a component in organic semiconductors or as a fluorescent material in OLEDs.
| Application Area | Relevant Structural Features | Potential Function |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Carboxylate group and indazole nitrogen atoms act as metal binding sites. fau.deresearchgate.net | Organic linker for creating porous materials for gas storage, separation, or catalysis. acs.orgnih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Extended aromatic π-system. | Component of the emissive layer or charge-transport layers. nih.govresearchgate.net |
| Chemical Sensors | Coordination sites and potential for fluorescence. | Luminescent MOF-based sensor for detecting specific ions or small molecules. researchgate.net |
New Frontiers in Heterocyclic Synthesis
Perhaps the most exciting prospect for this compound is its use as a versatile scaffold for the construction of more complex, polycyclic heterocyclic systems. The presence of two distinct and reactive functional groups—the aldehyde and the carboxylic acid—opens the door to a wide array of subsequent transformations, particularly through domino reactions. iupac.orgnih.gov
Bifunctional Reactivity: The formyl group can readily participate in condensation reactions with active methylene (B1212753) compounds (e.g., Knoevenagel condensation) or with nitrogen nucleophiles to form imines or enamines. eurjchem.com Simultaneously, the carboxylic acid can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. jocpr.comchadsprep.com
Domino and Multicomponent Reactions: The true synthetic power of this molecule lies in its potential for domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity. iupac.org For instance, an initial reaction at the formyl group could be followed by an intramolecular cyclization involving a derivative of the carboxylic acid group. This strategy could provide one-pot access to novel, fused indazole systems, such as indazolo-pyridines, indazolo-pyrimidines, or other complex polyheterocycles that would be difficult to assemble through traditional stepwise synthesis. nih.gov This approach is analogous to the use of 3-formylchromones as building blocks for diverse heterocyclic systems. eurjchem.com
Scaffold for Library Synthesis: The dual functionality makes this compound an ideal starting point for creating diverse chemical libraries for drug discovery. The formyl and carboxyl groups can be independently reacted with different sets of building blocks, allowing for the rapid generation of a large number of structurally distinct molecules based on the privileged indazole core.
| Initial Reaction at C3-Formyl Group | Reaction at C4-Carboxyl Derivative | Resulting Heterocyclic System |
|---|---|---|
| Condensation with an amine (e.g., amino-pyrazole) | Intramolecular amide formation | Fused Indazolo-pyrazolo-diazepine |
| Knoevenagel condensation with a malonate derivative | Intramolecular cyclization/aromatization | Indazolo-pyranone or Indazolo-pyridinone |
| Reaction with hydrazine (B178648) or substituted hydrazines | Intramolecular cyclization | Fused Indazolo-pyridazine |
| Wittig or Horner-Wadsworth-Emmons reaction | Intramolecular Michael addition/cyclization | Complex bridged or fused ring systems |
Q & A
Q. What are the common synthetic routes for preparing 3-formyl-1H-indazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions using 3-formyl-1H-indazole derivatives with thiazolidinones or aminothiazoles under acidic reflux conditions. For example:
- Route A : Reacting 3-formyl-1H-indazole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate at reflux for 3–5 hours yields derivatives with >70% purity after recrystallization (DMF/acetic acid) .
- Route B : Using 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate at reflux for 2.5–3 hours produces thiazolidinone-substituted indazoles, requiring careful control of stoichiometry to avoid side products .
Q. Table 1: Comparison of Synthetic Conditions
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the formyl (-CHO) and carboxylic acid (-COOH) groups. For example, the formyl proton typically appears as a singlet at δ 9.8–10.2 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., R factor = 0.046, data-to-parameter ratio = 15.2) resolves planar geometry and hydrogen-bonding networks, essential for validating tautomeric forms .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 189.17 for CHNO) .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity of the formyl group in cross-coupling reactions?
Methodological Answer: Discrepancies arise from solvent polarity and catalyst choice. For instance:
- Polar Protic Solvents (e.g., AcOH) : Stabilize the formyl group via hydrogen bonding, favoring nucleophilic addition over oxidation .
- Polar Aprotic Solvents (e.g., DMF) : Promote Pd-catalyzed cross-coupling but risk formyl oxidation to carboxylic acid. Use inert atmospheres and low-temperature protocols to mitigate degradation .
Q. Table 2: Reactivity Under Different Conditions
| Condition | Outcome | Reference |
|---|---|---|
| AcOH, reflux | Stable formyl; condensation dominant | |
| DMF, Pd(OAc), 80°C | Partial oxidation to -COOH |
Q. What computational strategies predict the tautomeric stability of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers. The keto form is typically more stable by 5–8 kcal/mol due to intramolecular H-bonding between -CHO and -COOH .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., water vs. DMSO) to predict tautomer prevalence. Polar solvents stabilize the enol form by 10–15% .
Q. How do substituents on the indazole ring influence the compound’s stability during long-term storage?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance stability via reduced electron density at reactive sites. For example, 4-chloro analogs show <5% degradation after 6 months at 4°C .
- Electron-Donating Groups (e.g., -OCH) : Accelerate oxidation; store under argon with desiccants to prevent -CHO → -COOH conversion .
Q. Table 3: Stability of Derivatives
| Substituent | Storage Condition | Degradation (6 months) | Reference |
|---|---|---|---|
| -Cl | 4°C, dark | <5% | |
| -OCH | RT, air | ~25% |
Methodological Considerations for Experimental Design
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer:
Q. How can researchers validate the absence of tautomeric impurities in synthesized batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
